molecular formula C9H10BN3O2 B14071999 (2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid

(2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B14071999
M. Wt: 203.01 g/mol
InChI Key: YUZQPUFYLYWWTI-UHFFFAOYSA-N
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Description

(2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, pyrazoles can be synthesized via the condensation of hydrazines with 1,3-diketones, followed by functionalization to introduce the boronic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain such functional groups. This interaction can block the active site of the enzyme, preventing it from catalyzing its normal reaction .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10BN3O2

Molecular Weight

203.01 g/mol

IUPAC Name

[2-(4-methylpyrazol-1-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H10BN3O2/c1-7-5-12-13(6-7)9-4-8(10(14)15)2-3-11-9/h2-6,14-15H,1H3

InChI Key

YUZQPUFYLYWWTI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N2C=C(C=N2)C)(O)O

Origin of Product

United States

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